Purine, 6-(ethylsulfonyl)-
CAS No.: 82499-11-4
Cat. No.: VC17326642
Molecular Formula: C7H8N4O2S
Molecular Weight: 212.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82499-11-4 |
|---|---|
| Molecular Formula | C7H8N4O2S |
| Molecular Weight | 212.23 g/mol |
| IUPAC Name | 6-ethylsulfonyl-7H-purine |
| Standard InChI | InChI=1S/C7H8N4O2S/c1-2-14(12,13)7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) |
| Standard InChI Key | RVSSFECMBRQIOD-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound’s structure consists of a purine scaffold modified at the C6 position with an ethylsulfonyl group. Key structural details include:
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SMILES Notation: CCS(=O)(=O)C₁=NC=NC₂=C₁NC=N₂ , highlighting the sulfonyl moiety’s connectivity to the purine ring.
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InChIKey: RVSSFECMBRQIOD-UHFFFAOYSA-N , providing a unique identifier for computational and database applications.
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 213.04408 | 143.6 |
| [M+Na]⁺ | 235.02602 | 155.9 |
| [M+NH₄]⁺ | 230.07062 | 149.8 |
| [M-H]⁻ | 211.02952 | 141.7 |
These CCS values are critical for ion mobility spectrometry and mass spectrometry-based identification, offering benchmarks for experimental validation .
Electronic and Steric Effects
The ethylsulfonyl group is a strong electron-withdrawing substituent, polarizing the purine ring and altering its reactivity. This modification enhances solubility in polar solvents and influences hydrogen-bonding interactions, which are pivotal in biological systems .
Synthesis and Reactivity
Synthetic Routes
While direct literature on the synthesis of 6-(ethylsulfonyl)purine is limited, plausible pathways can be inferred from analogous purine derivatizations:
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Nucleophilic Substitution of 6-Chloropurine:
6-Chloropurine (CAS 10310-21-1) serves as a versatile precursor for C6 modifications . Reaction with sodium ethylsulfinate (NaSO₂C₂H₅) under palladium catalysis or in polar aprotic solvents (e.g., DMF) could displace chloride to yield the target compound . -
Oxidation of 6-(Ethylthio)purine:
6-(Ethylthio)purine (CAS 5417-84-5) can be oxidized to the sulfonyl derivative using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This two-step approach—thiolation followed by oxidation—is common in sulfone synthesis .
Stability and Reactivity
Analytical Characterization
Spectroscopic Profiling
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Infrared (IR) Spectroscopy:
While the IR spectrum of 6-(ethylsulfonyl)purine is unavailable, its ethylthio precursor (CAS 5417-84-5) exhibits key bands at 3450 cm⁻¹ (N-H stretch) and 670 cm⁻¹ (C-S stretch) . Oxidation to the sulfonyl form would introduce characteristic S=O asymmetric and symmetric stretches near 1300 cm⁻¹ and 1150 cm⁻¹, respectively . -
Nuclear Magnetic Resonance (NMR):
Comparative analysis of N7- and N9-substituted purines reveals that ¹³C NMR chemical shifts at C5 and C8 are diagnostic for regioselectivity. For example, N7 isomers exhibit Δδ(C5-C8) > 20 ppm, whereas N9 isomers show Δδ < 10 ppm . This metric could resolve ambiguities in substitution patterns if present.
Mass Spectrometry
The predicted CCS values (Table 1) enable differentiation of adducts in high-resolution mass spectrometry (HRMS). The [M+H]⁺ ion at m/z 213.04408 is a primary candidate for quantification in biological matrices .
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